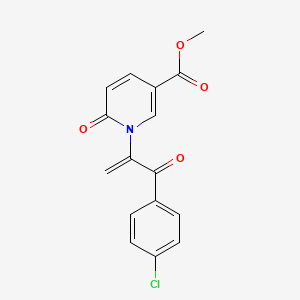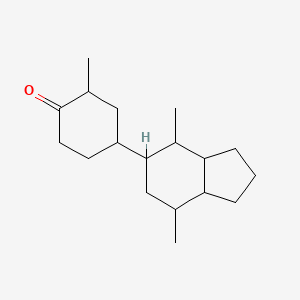
Copper(2+) (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate is a complex organic compound that features a copper ion coordinated with a beta-alanine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate typically involves the reaction of copper salts with the corresponding beta-alanine derivative under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The copper ion can participate in redox reactions, where it alternates between different oxidation states.
Reduction: The compound can be reduced under specific conditions, leading to the formation of different copper complexes.
Substitution: Ligand exchange reactions can occur, where the beta-alanine derivative is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions can produce lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for copper-containing proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent and in cancer treatment.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism by which Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate exerts its effects involves the coordination of the copper ion with the beta-alanine derivative. This coordination influences the reactivity and stability of the compound, allowing it to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-glycinate
- Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-serinate
Uniqueness
Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate is unique due to its specific coordination environment and the presence of the beta-alanine derivative. This uniqueness imparts distinct reactivity and stability characteristics, making it suitable for specific applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
70581-71-4 |
|---|---|
Molekularformel |
C18H32CuN2O10 |
Molekulargewicht |
500.0 g/mol |
IUPAC-Name |
copper;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Cu/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t7-;;/m0../s1 |
InChI-Schlüssel |
QUFKSSHMEXRJCK-KLXURFKVSA-L |
Isomerische SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Cu+2] |
Kanonische SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



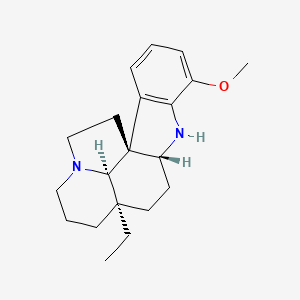

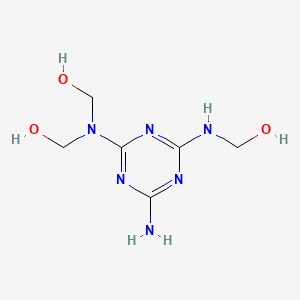
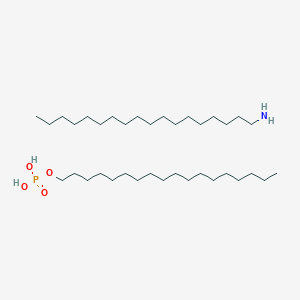
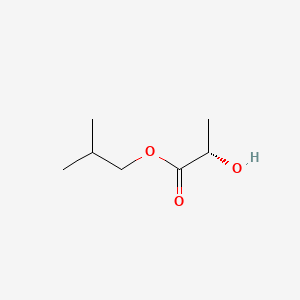

![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
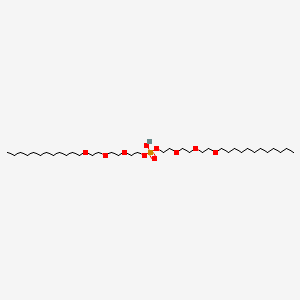
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)
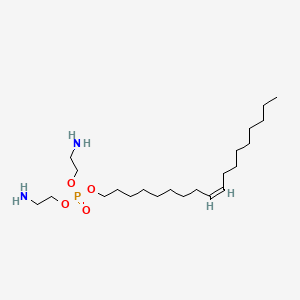
![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
